(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine
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Overview
Description
(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and a tetrahydrofuran ring attached to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzyl alcohol and tetrahydrofuran.
Formation of Intermediate: The 2,4-dimethoxybenzyl alcohol is first converted to 2,4-dimethoxybenzyl chloride using thionyl chloride.
Nucleophilic Substitution: The 2,4-dimethoxybenzyl chloride is then reacted with tetrahydrofuran in the presence of a base such as sodium hydride to form the intermediate compound.
Amine Formation: Finally, the intermediate is treated with methylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Major Products
Oxidation: 2,4-Dimethoxybenzoic acid.
Reduction: 2,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols and amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the tetrahydrofuran ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzyl alcohol: Shares the benzyl structure with methoxy substitutions but lacks the tetrahydrofuran ring.
2,4-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of the amine.
2,4-Dimethoxybenzoic acid: Contains a carboxylic acid group instead of the amine.
Uniqueness
(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is unique due to the presence of both the methoxy-substituted benzyl group and the tetrahydrofuran ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-12-6-5-11(14(8-12)17-2)9-15-10-13-4-3-7-18-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUVEGLNWVUCTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2CCCO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389939 |
Source
|
Record name | 1-(2,4-Dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510723-75-8 |
Source
|
Record name | 1-(2,4-Dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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